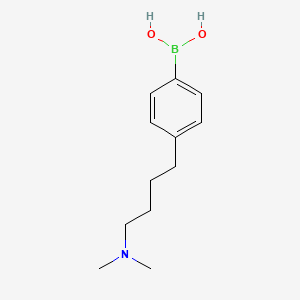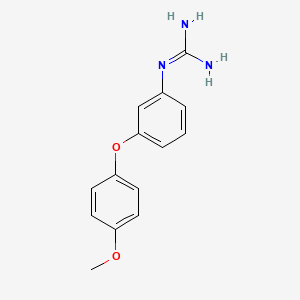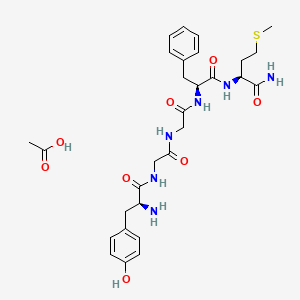
5-Fluoro-4-iodopyridin-2-ol
Descripción general
Descripción
5-Fluoro-4-iodopyridin-2-ol is a fluorinated pyridine derivative characterized by the presence of a fluorine atom at the 5-position and an iodine atom at the 4-position of the pyridine ring, along with a hydroxyl group at the 2-position. This compound is of interest due to its unique chemical and biological properties, which make it valuable in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-iodopyridin-2-ol typically involves halogenation and hydroxylation reactions. One common synthetic route is the halogenation of pyridine derivatives followed by selective hydroxylation. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-4-iodopyridin-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under specific conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridines or pyridinium salts.
Aplicaciones Científicas De Investigación
5-Fluoro-4-iodopyridin-2-ol is utilized in various scientific research fields due to its unique properties. In chemistry , it serves as a building block for the synthesis of more complex molecules. In biology , it is used as a probe to study biological systems and pathways. In medicine . In industry , it is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 5-Fluoro-4-iodopyridin-2-ol exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms in the compound influence its electronic properties, making it a potent modulator of biological processes. The hydroxyl group enhances its solubility and reactivity, allowing it to participate in various biochemical reactions.
Comparación Con Compuestos Similares
5-Fluoro-4-iodopyridin-2-ol is compared with other similar compounds, such as 4-Fluoro-5-iodopyridin-2-ol and 5-Fluoro-4-bromopyridin-2-ol. These compounds share similar structural features but differ in their halogen substituents, leading to variations in their chemical and biological properties. The presence of iodine in this compound imparts unique reactivity and biological activity compared to its brominated and chlorinated analogues.
Propiedades
IUPAC Name |
5-fluoro-4-iodo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDNNMGKYTJLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742618 | |
| Record name | 5-Fluoro-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227576-86-4 | |
| Record name | 5-Fluoro-4-iodopyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80742618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[1,2-C]pyrrolo[3,2-E]pyrimidine](/img/structure/B1511385.png)




![Cyclohexaneacetic acid,4-[4-[(1Z)-1-cyano-2-(dimethylamino)ethenyl]phenyl]-,ethyl ester,trans-](/img/structure/B1511403.png)
![Cyclohexaneacetic acid, 4-[4-(chlorocarbonyl)phenyl]-, ethyl ester, trans-](/img/structure/B1511405.png)




![(1R,6S)-5,5,11,11-Tetramethyltetracyclo[6.2.1.01,6.06,10]undecan-2-ol](/img/structure/B1511418.png)


